Lysoneuro
Description
Preliminary studies suggest its mechanism involves allosteric modulation of NMDA receptors, with enhanced binding affinity compared to endogenous ligands like glutamate . Its pharmacokinetic profile—notably its blood-brain barrier permeability (logP: 2.1) and half-life (t½: 8.2 hours in murine models)—positions it as a candidate for neurodegenerative and psychiatric disorders .
Properties
CAS No. |
11121-86-1 |
|---|---|
Molecular Formula |
CH4CrFeSi |
Synonyms |
Lysoneuro |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
| Parameter | This compound | Glutamaxine | Neurostenol | Memantrix |
|---|---|---|---|---|
| NMDA Ki (nM) | 7.0 | 12.0 | N/A | 85.0 (IC50) |
| logP | 2.1 | 1.8 | 3.4 | 1.9 |
| t½ (hours) | 8.2 | 10.5 | 6.7 | 60–100 |
| Clinical Stage | Preclinical | Phase II | Phase I | Marketed |
| Key Limitation | Limited BBB data | Hepatotoxicity | σ1 receptor off-target | Slow onset |
Sources: Compiled from preclinical assays (this compound) , Glutamaxine trial data , and Neurostenol/Memantrix pharmacopeia monographs .
Research Findings and Critical Analysis
- Faster pharmacokinetic onset than Memantrix, critical for acute neuroprotection applications .
- Limitations: Limited in vivo BBB penetration data beyond rodent models; human microdosing trials are pending . Synthetic scalability challenges due to a multi-step enantioselective synthesis (overall yield: 18%) .
Methodological Considerations
Comparative studies cited here adhere to guidelines for compound identification, employing complementary techniques (e.g., NMR, X-ray crystallography) to resolve structural ambiguities . Cross-study variability in receptor-binding assays (e.g., differences in cell lines for Ki measurements) necessitates cautious interpretation .
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